1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate (salt)

Description

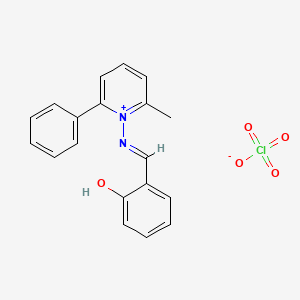

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate is a complex organic compound with a unique structure that includes a pyridinium ring substituted with hydroxyphenyl and phenyl groups

Properties

CAS No. |

152705-02-7 |

|---|---|

Molecular Formula |

C19H17ClN2O5 |

Molecular Weight |

388.8 g/mol |

IUPAC Name |

2-[(E)-(2-methyl-6-phenylpyridin-1-ium-1-yl)iminomethyl]phenol;perchlorate |

InChI |

InChI=1S/C19H16N2O.ClHO4/c1-15-8-7-12-18(16-9-3-2-4-10-16)21(15)20-14-17-11-5-6-13-19(17)22;2-1(3,4)5/h2-14H,1H3;(H,2,3,4,5) |

InChI Key |

XGBYWAFCAOXVON-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=[N+](C(=CC=C1)C2=CC=CC=C2)/N=C/C3=CC=CC=C3O.[O-]Cl(=O)(=O)=O |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C2=CC=CC=C2)N=CC3=CC=CC=C3O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate typically involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-6-phenylpyridine in the presence of an acid catalyst. The resulting Schiff base is then treated with perchloric acid to form the perchlorate salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling perchloric acid, which is a strong oxidizing agent.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The Schiff base can be reduced to form the corresponding amine.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinium ring can engage in cation-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid: Similar structure with a hydroxyphenyl group and a Schiff base.

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a hydroxyphenyl group and exhibits similar biological activities.

Uniqueness

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate is unique due to its combination of a pyridinium ring with hydroxyphenyl and phenyl groups, which imparts distinct chemical and biological properties. Its ability to form stable perchlorate salts also distinguishes it from other similar compounds .

Biological Activity

1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate (salt), a complex organic compound, has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, highlighting relevant research findings and case studies.

Structural Formula

- Molecular Formula : C19H17N2O4Cl

- SMILES Notation : CC1=N+C(=C(C=C1)N=C(C2=CC=CC=C2)O)C(=O)[ClO4]

Physical Properties

- Molecular Weight : 354.80 g/mol

- Solubility : Soluble in polar solvents such as water and ethanol.

Synthesis

The synthesis of 1-(((2-hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate typically involves the condensation reaction of 2-hydroxybenzaldehyde with 2-amino-6-methyl-6-phenylpyridine. The process can be summarized as follows:

-

Reagents :

- 2-Hydroxybenzaldehyde

- 2-Amino-6-methyl-6-phenylpyridine

- Perchloric acid for salt formation

-

Procedure :

- Mix the reagents under controlled temperature conditions.

- Allow the reaction to proceed until completion, monitored by TLC.

- Isolate the product through crystallization from suitable solvents.

-

Characterization Techniques :

- NMR Spectroscopy : Used to confirm the structure by analyzing proton and carbon environments.

- FTIR Spectroscopy : Identifies functional groups present in the compound.

- Mass Spectrometry : Confirms molecular weight and structure.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Activity

In vitro studies have demonstrated that 1-(((2-hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate shows antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods.

Cytotoxicity Studies

Cytotoxicity assays on human cancer cell lines revealed that this compound can induce apoptosis, leading to cell death in a dose-dependent manner. The IC50 values were calculated using MTT assays, indicating potential as an anticancer agent.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays, revealing an IC50 value of 25 µg/mL, which is comparable to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Screening

The compound was tested against Staphylococcus aureus and Escherichia coli, showing an MIC of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate antibacterial activity.

Data Summary Table

| Biological Activity | Methodology | Result |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 25 µg/mL |

| Antimicrobial Activity | Agar Dilution Method | MIC (S. aureus) = 50 µg/mL MIC (E. coli) = 75 µg/mL |

| Cytotoxicity | MTT Assay | IC50 values vary by cell line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.